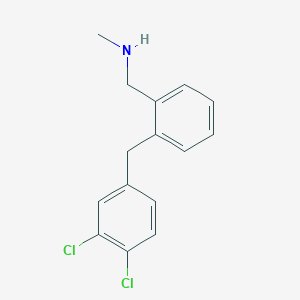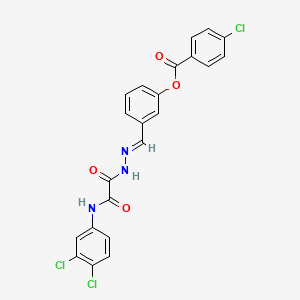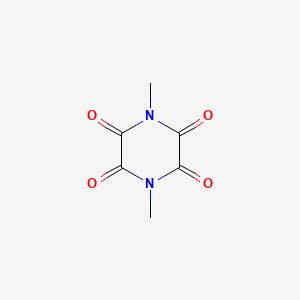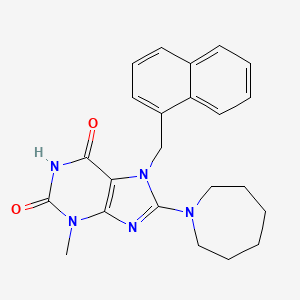
(2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine: is an organic compound that features a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, attached to a phenyl ring, which is further connected to a methylated amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the initial formation of the benzyl chloride derivative through chlorination, followed by a nucleophilic substitution reaction with a methylamine derivative to introduce the amine group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for electrophilic aromatic substitution.
Major Products:
Oxidation: Benzylic alcohols, ketones.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dichlorobenzyl group enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
(2-(3,4-dichlorobenzyl)phenyl)-N,N-dimethylmethanamine: Similar structure but with an additional methyl group on the amine.
(2-(3,4-dichlorobenzyl)phenyl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
- The specific substitution pattern of the dichlorobenzyl group provides unique chemical and biological properties, distinguishing it from other similar compounds.
- The presence of the methylated amine group enhances its reactivity and potential applications in various fields.
Propiedades
Número CAS |
1046832-30-7 |
|---|---|
Fórmula molecular |
C15H15Cl2N |
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
1-[2-[(3,4-dichlorophenyl)methyl]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15Cl2N/c1-18-10-13-5-3-2-4-12(13)8-11-6-7-14(16)15(17)9-11/h2-7,9,18H,8,10H2,1H3 |
Clave InChI |
TYVFKNAUSZXXJC-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=CC=C1CC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044583.png)

![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)


![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)


![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)

